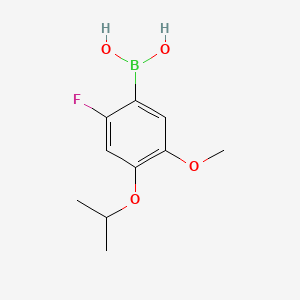
(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid
説明
(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
特性
分子式 |
C10H14BFO4 |
|---|---|
分子量 |
228.03 g/mol |
IUPAC名 |
(2-fluoro-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6,13-14H,1-3H3 |
InChIキー |
ZIBCLFGIDZEJFH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1F)OC(C)C)OC)(O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation process.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through the oxidation of the boronic acid group.
科学的研究の応用
(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for (2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura cross-coupling reaction. This complex facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst, which then undergoes reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst .
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
(2-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and isopropoxy groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable reagent for the synthesis of complex organic molecules with specific properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


